molecular formula C10H11FN2O B2581854 1-(6-Fluoropyridin-2-yl)piperidin-4-one CAS No. 339096-62-7

1-(6-Fluoropyridin-2-yl)piperidin-4-one

Cat. No.: B2581854
CAS No.: 339096-62-7
M. Wt: 194.209
InChI Key: VDABBWFIBCXQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Fluoropyridin-2-yl)piperidin-4-one (C₁₀H₁₁FN₂O) is a fluorinated piperidinone derivative characterized by a pyridine ring substituted with fluorine at the 6-position and a ketone group at the 4-position of the piperidine moiety. Its SMILES notation is Fc1nc(ccc1)N1CCC(=O)CC1, and its InChI identifier is InChI=1S/C10H11FN2O/c11-9-2-1-3-10(12-9)13-6-4-8(14)5-7-13/h1-3H,4-7H2 . For instance, it forms part of a crystal structure complex with human phosphodiesterase 10 (PDE10), exhibiting an IC₅₀ of 117.77 µM, suggesting inhibitory activity .

Properties

IUPAC Name

1-(6-fluoropyridin-2-yl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-9-2-1-3-10(12-9)13-6-4-8(14)5-7-13/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDABBWFIBCXQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=NC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Fluoropyridin-2-yl)piperidin-4-one typically involves the reaction of 6-fluoropyridine with piperidin-4-one under specific conditions. One common method includes:

    Starting Materials: 6-fluoropyridine and piperidin-4-one.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(6-Fluoropyridin-2-yl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: 1-(6-Fluoropyridin-2-yl)piperidin-4-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Fluoropyridin-2-yl)piperidin-4-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is explored for its potential in creating novel materials with unique electronic properties.

    Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding.

    Industrial Applications: Used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Fluoropyridin-2-yl)piperidin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The fluoropyridine moiety enhances its binding affinity and selectivity, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of piperidin-4-one derivatives are highly dependent on substituents. Below is a comparative analysis of 1-(6-Fluoropyridin-2-yl)piperidin-4-one with key analogs:

Table 1: Structural and Functional Comparison of Piperidin-4-one Derivatives
Compound Name Substituent(s) Key Properties/Activities Reference
This compound 6-Fluoropyridin-2-yl PDE10 inhibition (IC₅₀ = 117.77 µM)
1-(5-Bromopyridin-2-yl)piperidin-4-one 5-Bromopyridin-2-yl Structural similarity (85%)
1-(4-Methylpyridin-2-yl)piperidin-4-one 4-Methylpyridin-2-yl Structural similarity (90%)
(3E,5E)-3-(2-Fluorobenzylidene)-5-(pyridin-3-ylmethylene)piperidin-4-one Fluorobenzylidene, pyridinylmethylene Anti-inflammatory activity (crystal structure confirmed)
1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one Thiophene-benzoyl Used in drug development and organic synthesis
1-(4-Phenylthiazol-2-yl)piperidin-4-one 4-Phenylthiazol-2-yl Synthesized in 74% yield as yellow solid
Key Observations :
  • Electron-Withdrawing vs. Bromine’s bulkiness (in 5-Bromo analog) may reduce solubility but improve halogen bonding .
  • Biological Activity : Fluorinated derivatives, such as (3E,5E)-3-(2-fluorobenzylidene) analogs, exhibit anti-inflammatory activity, attributed to fluorine’s ability to modulate electronic effects and improve metabolic stability . The target compound’s PDE10 inhibition contrasts with the anti-Alzheimer’s activity of oxime esters derived from piperidin-4-one .
  • Synthetic Yields: Substituents influence reaction efficiency.

Physicochemical Properties

  • Solubility and Crystallinity: The target compound’s fluoropyridinyl group likely enhances polarity compared to non-fluorinated analogs, improving aqueous solubility. However, derivatives like (3E,5E)-bis(benzylidene)piperidin-4-ones form crystalline solids (e.g., yellow crystals in ), whereas morpholine- or thiophene-containing analogs (e.g., 1-[2-(morpholin-4-yl)ethyl]piperidin-4-one) are reported as powders .
  • Thermodynamic Stability : Fluorine’s small size and high electronegativity may stabilize the molecule via intramolecular interactions, as seen in its co-crystallization with PDE10 .

Pharmacological Potential

  • Target Selectivity : The 6-fluoropyridinyl group may confer selectivity for PDE10 over other phosphodiesterases, though comparative IC₅₀ data for analogs are lacking in the evidence. In contrast, 3,4,5-substituted piperidines show broad-spectrum antimicrobial activity .
  • Anti-Inflammatory vs.

Biological Activity

1-(6-Fluoropyridin-2-yl)piperidin-4-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview

This compound is a derivative of piperidine, a common structural motif in various pharmaceuticals. Its unique structure, featuring a fluorinated pyridine moiety, contributes to its biological activity. The compound has been investigated for its potential use in treating conditions such as schizophrenia and viral infections.

Biological Activities

1. Antimicrobial Activity
Research indicates that piperidine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antibiotics.

2. Antiviral Effects
The compound has demonstrated efficacy against several viruses. For instance, it has been reported to inhibit influenza virus infection effectively. Virological studies have confirmed its ability to interfere with viral replication at early stages, suggesting it could be a valuable antiviral agent .

3. Central Nervous System (CNS) Effects
this compound has been explored for its potential in treating neurological disorders. Its mechanism involves modulation of neurotransmitter systems, particularly through inhibition of glycine transporters (GlyT). This action can ameliorate cognitive deficits associated with schizophrenia in animal models .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters like glycine in the brain .
  • Cell Signaling Modulation : It influences various signaling pathways that affect cellular responses, particularly in immune and neuronal cells.

Study 1: Antiviral Efficacy

A study conducted on the antiviral properties of piperidine derivatives highlighted the effectiveness of this compound against influenza viruses. The compound was found to have an EC50 value as low as 0.05 μM, indicating potent inhibitory activity against multiple strains .

Study 2: CNS Activity

In a behavioral study involving mice treated with PCP (phencyclidine), the administration of this compound showed significant improvement in cognitive function and reduction in hyperactivity. This suggests a potential role for this compound in managing symptoms related to schizophrenia and cognitive impairments .

Data Tables

Biological Activity EC50 Value (μM) Target Reference
Antiviral0.05Influenza Virus
AntimicrobialVariesBacterial Strains
CNS EffectsN/AGlycine Transporter

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